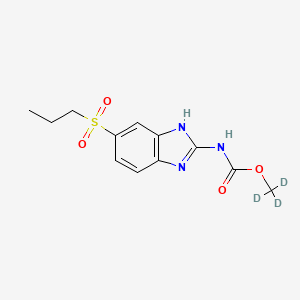

![molecular formula C16H20D4N2O B602655 6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol CAS No. 1262053-60-0](/img/structure/B602655.png)

6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol

Vue d'ensemble

Description

“6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol” is an isotope labelled form of Oxymetazoline. Oxymetazoline is a selective α1 adrenergic receptor agonist and α2 adrenergic receptor partial agonist . It is commonly used as a topical decongestant.

Synthesis Analysis

The synthesis of Oxymetazoline, which is structurally similar to the compound , involves the chloromethylation of 6-tert-butyl-2,4-dimethylphenol and the further transformation of the resulting chloromethyl derivative into a nitrile .Molecular Structure Analysis

The molecular formula of the compound is C16H21ClD4N2O . The molecular weight is 300.860147112 . The IUPAC Standard InChIKey is OPLCSTZDXXUYDU-UHFFFAOYSA-N .Applications De Recherche Scientifique

Subheading

Environmental Presence and ToxicitySynthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and its analogs, are extensively utilized in various products to enhance shelf life by retarding oxidative reactions. These SPAs, including compounds structurally related to 6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol, have been detected in different environmental matrices, such as indoor dust, outdoor air particulates, and water bodies. Their presence in human tissues like fat, serum, and breast milk has also been observed. Exposure routes include food intake, dust ingestion, and usage of personal care products. The toxicity of these compounds and their transformation products has been a concern, with some studies indicating potential hepatic toxicity, endocrine disruption, and even carcinogenic effects. Future research is recommended to focus on novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).

Bioactivities and Sources of Phenolic Compounds

Subheading

Diversity in Organisms and Potent Bioactivities2,4-Di-tert-butylphenol (2,4-DTBP), closely related to 6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol, is a widespread toxic metabolite found in numerous organisms, including bacteria, fungi, and various plant species. Despite its potent toxicity against almost all tested organisms, the reason behind its production by these organisms remains unclear. It's hypothesized that endocidal regulation might be the primary function of such phenolic compounds in their producing organisms. The review also emphasizes the need for more systematic studies on the natural sources and bioactivities of 2,4-DTBP and its analogs (Zhao et al., 2020).

Occurrence and Fate of Parabens in Aquatic Environments

Subheading

Environmental Impact and Toxicity ConcernsAlthough not directly studying 6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol, this research offers insights into the environmental impact of related phenolic compounds. Parabens, which share structural similarities with phenolic antioxidants, have been identified as weak endocrine disruptors with controversial health effects. Their ubiquity in aquatic environments and sediments is due to the extensive use of paraben-based products and continuous environmental introduction. Notably, chlorinated by-products of parabens, more stable and persistent than the parent compounds, have been detected, necessitating further research to understand their toxicity (Haman et al., 2015).

Propriétés

IUPAC Name |

6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14/h8,19H,6-7,9H2,1-5H3,(H,17,18)/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWIFABBXFUGLM-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N=C(N1)CC2=C(C(=C(C=C2C)C(C)(C)C)O)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

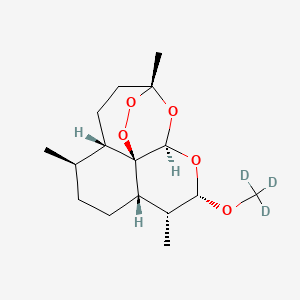

![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)